molecular formula C12H17N5O3 B193938 Desacetyl Famciclovir CAS No. 104227-88-5

Desacetyl Famciclovir

Cat. No. B193938
M. Wt: 279.3 g/mol
InChI Key: OUMGIMAEASXOJH-UHFFFAOYSA-N
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Description

Desacetyl Famciclovir is an impurity of Famciclovir . Famciclovir is used for the treatment of various herpesvirus infections, most commonly for herpes zoster . The molecular formula of Desacetyl Famciclovir is C12H17N5O3 and its molecular weight is 279.30 .


Molecular Structure Analysis

The molecular structure of Desacetyl Famciclovir is represented by the formula C12H17N5O3 . The IUPAC name for Desacetyl Famciclovir is [4- (2-aminopurin-9-yl)-2- (hydroxymethyl)butyl] acetate .

Scientific Research Applications

  • Famciclovir has been used as a potential therapy for chronic hepatitis B virus (HBV) carriers. A study showed that a 10-day course of oral Famciclovir resulted in a significant reduction in HBV DNA levels in patients (Main et al., 1996).

  • The drug is the oral form of Penciclovir and is a highly selective antiherpesvirus agent. It is metabolized to Penciclovir, which is effective against herpesvirus DNA polymerases and inhibits viral DNA synthesis in cell cultures (Hodge, 1993).

  • Famciclovir is effective in the treatment of herpes zoster, reducing the duration of postherpetic neuralgia, especially in elderly patients. It also shows efficacy in treating recurrent genital herpes (Cirelli et al., 1996).

  • Famciclovir has been used in long-term treatments for patients with de novo or recurrent hepatitis B post-orthotopic liver transplantation (OLT), showing significant reduction in HBV DNA levels and being well-tolerated (Manns et al., 2001).

  • It is comparable to Valacyclovir in treating acute pain in adult patients with herpes zoster, showing significant pain reduction (Ono et al., 2012).

  • Famciclovir does not inhibit the 6 beta-hydroxylation of testosterone in human liver microsomes, suggesting a lack of interaction with cytochrome P-450 3A substrates (Harrell et al., 1993).

  • It is used in herpes simplex virus and varicella zoster virus prophylaxis in cytomegalovirus low‐risk solid organ transplant recipients (Crouch et al., 2021).

properties

IUPAC Name

[4-(2-aminopurin-9-yl)-2-(hydroxymethyl)butyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N5O3/c1-8(19)20-6-9(5-18)2-3-17-7-15-10-4-14-12(13)16-11(10)17/h4,7,9,18H,2-3,5-6H2,1H3,(H2,13,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUMGIMAEASXOJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC(CCN1C=NC2=CN=C(N=C21)N)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60434620
Record name Desacetyl Famciclovir
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60434620
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Desacetyl Famciclovir

CAS RN

104227-88-5
Record name 2-[2-(2-Amino-9H-purin-9-yl)ethyl]-3-hydroxypropyl acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=104227-88-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Propanediol, 2-(2-(2-amino-9H-purin-9-yl)ethyl)-, 1-acetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104227885
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Desacetyl Famciclovir
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60434620
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-PROPANEDIOL, 2-(2-(2-AMINO-9H-PURIN-9-YL)ETHYL)-, 1-ACETATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NE5144EK4H
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

To a solution of 9-(4-acetoxy-3-acetoxymethylbut-1-yl)-2-aminopurine (0.48 g, 1.5 mmol) in methanol (9 ml) was added anhydrous potassium carbonate (14 mg, 0.1 mmol) and the solution was stirred for 20 minutes. Two drops of glacial acetic acid were added, the solution was filtered and the solvent was removed. The residue was purified by column chromatography on silica gel eluting with chloroform-methanol (15:1, 10:1) to afford 9-(4-acetoxy-3-hydroxymethylbut-1-yl)-2-aminopurine as a white crystalline solid (124 mg, 30%), m.p. 166°-168°; νmax (KBr) 3440, 3220, 1720, 1650, 1615, and 1580 cm-1 ; δH [(CD3)2SO]1.68 (1H, m, 3'-H), 1.82 (2H, m, 2'-H), 1.98 (3H, s, CH3), 3.41 (2H, t, J4.8 Hz, D2O exchange gives d, CH 2 OH), 3.9-4.05 (2H, AB part of ABX, JAB 10.9 Hz and JAX =JBX 5.8 Hz, CH2OCO), 4.12 (2H, t, J 7.2 Hz, 1'-H), 4.62 (1H, t, J 5.0 Hz, D2O exchangeable, OH), 6.44 (2H, s, D2O exchangeable, 2-NH2), 8.07 (1H, s, 8-H), and 8.56 (1H, s, 6-H); (Observed M+, 279.1326. C12H17N5O3 requires 279.1331).
Quantity
0.48 g
Type
reactant
Reaction Step One
Quantity
14 mg
Type
reactant
Reaction Step One
Quantity
9 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Desacetyl Famciclovir
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Desacetyl Famciclovir
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Desacetyl Famciclovir
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Desacetyl Famciclovir

Citations

For This Compound
2
Citations
AL Litster, BR Lohr, RA Bukowy, SM Thomasy… - The Veterinary …, 2015 - Elsevier
… , famciclovir undergoes first pass deacetylation metabolism, predominantly in the blood, to produce the intermediate metabolite BRL 42359 (deoxypenciclovir; di-desacetyl famciclovir), …
Number of citations: 23 www.sciencedirect.com
T Tervahauta - 2015 - Helsingfors universitet
Number of citations: 1

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